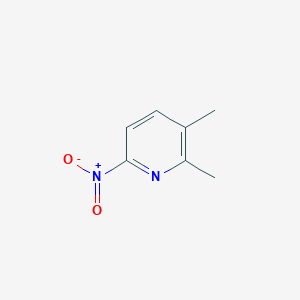

2,3-Dimethyl-6-nitropyridine

Description

Contextualization within the Field of Substituted Pyridine (B92270) Chemistry

Substituted pyridines are a class of heterocyclic organic compounds that form the backbone of a vast array of functional molecules. The pyridine ring, a six-membered aromatic system containing one nitrogen atom, is a prevalent structural motif in both natural products and synthetic compounds. nih.gov Its presence is notable in numerous FDA-approved drugs, essential vitamins like niacin and pyridoxine, and agrochemicals, underscoring the significance of this scaffold in medicinal and agricultural chemistry. nih.govmdpi.comrsc.org

The chemical diversity and biological activity of pyridine derivatives are largely dictated by the nature and position of the substituents on the ring. The nitrogen atom in the pyridine ring makes it electron-deficient, which influences its reactivity. nih.gov Consequently, electrophilic aromatic substitution, a common reaction for many aromatic compounds, is often difficult to achieve with pyridine and requires harsh reaction conditions. ntnu.noresearchgate.net This inherent challenge has spurred the development of innovative and modular synthetic methods to create specifically substituted pyridines, which are highly sought after in drug discovery and materials science. nih.govbohrium.com Researchers are continually exploring milder and more efficient ways to functionalize the pyridine core, with some recent approaches avoiding harsh conditions and costly metal catalysts. acs.org

The field of substituted pyridine chemistry is driven by the need to access novel molecular architectures with tailored properties. The strategic placement of various functional groups allows for the fine-tuning of a molecule's electronic properties, solubility, and ability to interact with biological targets. nih.gov This makes substituted pyridines, including 2,3-Dimethyl-6-nitropyridine, crucial building blocks in the synthesis of complex and biologically active molecules. rsc.org

Significance of Nitropyridine Derivatives as Research Substrates

Nitropyridine derivatives, characterized by the presence of one or more nitro (-NO2) groups on the pyridine ring, represent a particularly valuable subclass of substituted pyridines. The strong electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the pyridine ring, enhancing its reactivity towards nucleophiles and making it a versatile substrate in organic synthesis. mdpi.comchempanda.com This activation allows for a range of chemical transformations that are not readily achievable with unsubstituted or electron-rich pyridines.

From a synthetic standpoint, nitropyridines are considered valuable and readily available precursors for a wide variety of mono- and polynuclear heterocyclic systems. mdpi.com These systems often exhibit a broad spectrum of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. mdpi.com The nitro group itself can be a pharmacophore or can be chemically transformed into other functional groups, such as an amino group, which opens up further avenues for molecular diversification. mdpi.com

The applications of nitropyridine derivatives are extensive:

Pharmaceutical Synthesis: They serve as key intermediates in the production of pharmaceuticals. For example, various nitropyridine derivatives have been investigated for their potential as anticancer, antimalarial, and antibacterial agents. mdpi.comontosight.ai

Agrochemicals: In agriculture, certain nitropyridine derivatives are utilized in the synthesis of pesticides and herbicides. ontosight.ai

Materials Science: Their unique electronic properties make them suitable for creating new materials and catalysts. ontosight.ai

Coordination Chemistry: Nitropyridines can act as ligands in the formation of coordination complexes with metals, which have applications in catalysis and materials science. mdpi.com

The synthesis of nitropyridines can be challenging, often requiring careful control of reaction conditions to achieve the desired regioselectivity. chempanda.comresearchgate.net However, the synthetic utility of the resulting compounds often justifies the effort, making them indispensable tools for chemists.

Overview of Current Research Trajectories and Challenges for the Compound

Current research involving this compound is largely centered on its role as a versatile intermediate in organic synthesis. The specific substitution pattern of this molecule—two electron-donating methyl groups and one electron-withdrawing nitro group—creates a unique electronic profile that dictates its reactivity and potential applications.

Research Trajectories:

Synthesis of Novel Heterocyclic Systems: A primary research trajectory is the use of this compound as a starting material for constructing more complex, polycyclic heterocyclic compounds. The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form fused ring systems. These new structures are often screened for potential biological activity.

Development of Bioactive Molecules: Researchers are exploring the use of this compound to synthesize novel analogues of known drugs or to create entirely new classes of bioactive molecules for pharmaceutical and agrochemical applications. The methyl and nitro groups can be strategically modified to optimize interactions with biological targets.

Catalysis and Ligand Development: The pyridine nitrogen and the potential for functional group transformation make this compound and its derivatives candidates for the development of new ligands for catalysis.

Challenges:

Regioselective Functionalization: A significant challenge lies in the selective functionalization of the pyridine ring. While the nitro group directs nucleophilic attack, the presence of the two methyl groups can also influence reactivity, potentially leading to mixtures of products. Developing reaction conditions that favor a single, desired outcome is a key area of investigation.

Synthetic Accessibility: While the nitration of 2,3-dimethylpyridine is a common synthetic route, achieving high yields and purity can be difficult. The nitration of pyridines can require harsh conditions and may result in the formation of undesired isomers, complicating purification. researchgate.net

Understanding Reactivity: Fully characterizing and predicting the reactivity of this compound under various reaction conditions is an ongoing effort. The interplay between the electron-donating and electron-withdrawing groups presents a complex system that requires detailed mechanistic studies to exploit its synthetic potential fully.

In essence, while this compound is a valuable building block, realizing its full potential requires overcoming challenges related to selective synthesis and functionalization. Future research will likely focus on developing more efficient synthetic routes to this compound and exploring its reactivity to create novel and valuable molecules.

Chemical Compound Data

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 65169-48-4 | nih.gov |

| Molecular Formula | C₇H₈N₂O₂ | nih.gov |

| Molecular Weight | 152.15 g/mol | nih.gov |

| XLogP3 | 1.8 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-6-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-4-7(9(10)11)8-6(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULDLUBIMHWJHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496646 | |

| Record name | 2,3-Dimethyl-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65169-48-4 | |

| Record name | 2,3-Dimethyl-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Optimization for 2,3 Dimethyl 6 Nitropyridine and Its Analogues

Direct Nitration Strategies

Direct nitration involves the substitution of a hydrogen atom on the 2,3-dimethylpyridine (2,3-lutidine) ring with a nitro group. The primary challenge in this approach is controlling the position of nitration, as the pyridine (B92270) nitrogen is highly deactivating towards electrophilic aromatic substitution, and the directing effects of the two methyl groups must be considered.

Regioselective Nitration of Dimethylpyridines via Mixed Acid Systems

The use of a mixture of concentrated nitric acid and sulfuric acid is a classical and widely employed method for the nitration of aromatic compounds. In the case of pyridines, the strong acidic medium protonates the ring nitrogen, forming a pyridinium (B92312) ion. This further deactivates the ring towards electrophilic attack, necessitating harsh reaction conditions, such as high temperatures.

The nitration of 2,3-dimethylpyridine with mixed acid is a known method for producing nitro-substituted derivatives. The directing effects of the two methyl groups (ortho-, para-directing) and the deactivating pyridinium nitrogen (meta-directing) lead to a mixture of isomers. The primary positions for attack are those least deactivated, which are the positions beta to the nitrogen (C3 and C5) and ortho/para to the methyl groups. For 2,3-dimethylpyridine, this results in potential nitration at the C4, C5, and C6 positions. Obtaining 2,3-dimethyl-6-nitropyridine requires overcoming the steric hindrance from the adjacent methyl group at C2 and achieving substitution at a position alpha to the nitrogen, which is generally disfavored. However, nitration of related compounds like 2,6-dimethylpyridine (B142122) using mixed acid at temperatures above 100°C has been reported to yield the 3-nitro product, demonstrating that nitration under these conditions is feasible. chemicalbook.com

To enhance yields and regioselectivity, modifications to the standard mixed-acid procedure are often employed. One common strategy is the prior oxidation of the pyridine nitrogen to the corresponding N-oxide. The N-oxide is more susceptible to electrophilic substitution than the parent pyridine. For instance, 2,3-dimethylpyridine-N-oxide can be nitrated using mixed acids or potassium nitrate (B79036) in sulfuric acid to produce 2,3-dimethyl-4-nitropyridine-N-oxide in high yield. google.comnih.gov Subsequent deoxygenation of the N-oxide can then provide the desired nitropyridine.

| Starting Material | Nitrating Agent | Conditions | Product(s) | Yield | Reference |

| 2,3-Dimethylpyridine-N-oxide | KNO₃ / H₂SO₄ | 85-90°C, 1 hr | 2,3-Dimethyl-4-nitropyridine-N-oxide | 91.1% | nih.gov |

| 2,3-Dimethylpyridine-N-oxide | conc. HNO₃ / H₂SO₄ | 85-90°C, 12 hr | 2,3-Dimethyl-4-nitropyridine-N-oxide | Lower yield | nih.gov |

| Pyridine N-oxide | H₂SO₄ / HNO₃ | ~120°C | 4-Nitropyridine-N-oxide | 78% | beilstein-journals.org |

| 2,6-Dimethylpyridine | Mixed Acid | >100°C | 2,6-Dimethyl-3-nitropyridine | Acceptable | chemicalbook.com |

Nitration Using Dinitrogen Pentoxide and Related Reagents

Dinitrogen pentoxide (N₂O₅) is a highly reactive nitrating agent that can be effective for de-activated heterocyclic systems. nih.gov The nitration of pyridines with N₂O₅, often in sulfur dioxide or an organic solvent, proceeds through a different mechanism than mixed-acid nitration. nih.gov The reaction initially forms an N-nitropyridinium ion intermediate. Upon workup with aqueous bisulfite, this intermediate rearranges to yield predominantly the 3-nitropyridine (B142982) derivative. beilstein-journals.orgnih.gov

The regioselectivity of DNP nitration on dimethylpyridines is heavily influenced by steric factors. Research has shown that dimethylpyridines where the positions adjacent to the nitrogen are unsubstituted can be nitrated in moderate to good yields. However, isomers with methyl groups at positions that hinder the necessary rearrangement, such as 2,5-, 2,6-, and 3,5-dimethylpyridine, give only trace amounts of nitrated products. This steric hindrance is a critical consideration for the nitration of 2,3-dimethylpyridine.

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| Pyridine | N₂O₅ / SO₂(liq) then H₂O | - | 3-Nitropyridine | Good | nih.gov |

| 2,4-Dimethylpyridine | N₂O₅ / SO₂(liq) then H₂O | - | 2,4-Dimethyl-5-nitropyridine (B87290) | 64% | |

| 2,5-Dimethylpyridine | N₂O₅ / SO₂(liq) then H₂O | - | Trace product | Trace | |

| 2,6-Dimethylpyridine | N₂O₅ / SO₂(liq) then H₂O | - | Trace product | Trace | |

| 3,5-Dimethylpyridine | N₂O₅ / SO₂(liq) then H₂O | - | Trace product | Trace |

Other related reagents, such as N-nitrosaccharin activated by a Lewis acid, have also been developed as milder alternatives to traditional nitrating systems for heteroarenes. chemicalbook.com

Mechanistic Insights into Nitration Pathways and Isomer Selectivity

The mechanism of direct nitration dictates the resulting isomer distribution.

Mixed Acid Nitration: Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated. The resulting pyridinium ion is a strongly deactivated ring system. Electrophilic attack by the nitronium ion (NO₂⁺) is therefore slow and occurs preferentially at the meta-positions (C3 and C5), which are least deactivated. For 2,3-dimethylpyridine, the C5 position is a likely site of attack, leading to 2,3-dimethyl-5-nitropyridine. ontosight.ai Nitration at C6 would be an attack at a position that is both alpha to the deactivating pyridinium nitrogen and ortho to a methyl group, making it sterically and electronically less favorable.

Dinitrogen Pentoxide (DNP) Nitration: This pathway does not proceed via direct electrophilic attack on the aromatic ring. Instead, N₂O₅ attacks the lone pair of the pyridine nitrogen to form an N-nitropyridinium salt. beilstein-journals.orgsci-hub.se In the presence of a nucleophile like bisulfite, this intermediate undergoes a rearrangement. Evidence supports a mechanism involving a kochi-tech.ac.jpacs.org sigmatropic shift of the nitro group from the nitrogen atom to the β-position (C3 or C5) of the pyridine ring. sci-hub.senih.gov The high regioselectivity for β-nitration is a hallmark of this method. For 2,3-dimethylpyridine, this would strongly favor the formation of 2,3-dimethyl-5-nitropyridine. The formation of the 6-nitro isomer via this pathway is not expected as it would require migration to an alpha position.

Indirect Synthetic Approaches

Indirect methods construct the this compound skeleton from simpler, often acyclic, precursors. These multi-step syntheses can offer superior control over regioselectivity compared to direct nitration, providing access to isomers that are difficult to obtain otherwise.

Ring Transformation Reactions for Nitropyridine Framework Construction

Ring transformation reactions are powerful strategies for synthesizing highly substituted heterocyclic compounds. A notable example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.govwikipedia.org This electron-deficient pyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. kochi-tech.ac.jpwikipedia.org

In this approach, the dinitropyridone reacts with a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), to construct a new nitropyridine ring. wikipedia.org The reaction proceeds through the addition of the ketone enolate to the pyridone ring, followed by reaction with the nitrogen source, cyclization, and elimination of a nitroacetamide leaving group to form the aromatic nitropyridine product. kochi-tech.ac.jpacs.org The substituents on the final pyridine ring are determined by the choice of the starting ketone. For example, reacting dinitropyridone with butanone and ammonia could theoretically lead to a trimethyl-substituted nitropyridine. While specific synthesis of this compound using this method is not explicitly documented, the versatility of the reaction with various ketones demonstrates its potential for creating diverse substitution patterns on the nitropyridine core that are not easily accessible through direct nitration. sci-hub.se

Multi-Component Reactions for Diverse Substitutions

Multi-component reactions (MCRs), such as the Hantzsch pyridine synthesis, provide another convergent route to substituted pyridines. organic-chemistry.org The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. researchgate.net This initially forms a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. organic-chemistry.org

By using a nitro-substituted building block, this methodology can be adapted to create nitropyridines. For instance, the reaction of 2-nitroacetophenone, an aldehyde (like acetaldehyde), a β-dicarbonyl compound, and ammonium acetate can produce unsymmetrical, substituted 5-nitro-1,4-dihydropyridines. mdpi.com Subsequent oxidation furnishes the final 5-nitropyridine derivative. This approach allows for the systematic variation of substituents at four different positions on the pyridine ring by changing the initial components. The synthesis of 2,4-dimethyl-5-nitropyridine derivatives has been demonstrated through this MCR strategy, highlighting its utility in building complex nitropyridine structures. mdpi.com

Preparation of N-Oxide Derivatives as Synthetic Precursors

The introduction of an N-oxide functionality to the pyridine ring is a pivotal step in many synthetic pathways. This modification alters the electronic properties of the ring, facilitating subsequent reactions that would otherwise be challenging.

Synthesis of this compound 1-Oxide

The synthesis of this compound 1-oxide is not directly detailed in the provided search results. Instead, the literature primarily focuses on the synthesis of its isomer, 2,3-dimethyl-4-nitropyridine (B1589707) 1-oxide, which is a crucial intermediate for pharmaceuticals like lansoprazole. google.comresearchgate.net The conventional synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide involves the nitration of 2,3-dimethylpyridine-N-oxide. This reaction is typically carried out using a nitrating mixture of concentrated or fuming nitric acid in sulfuric acid. google.com The sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), which is the active electrophile.

A common procedure involves dissolving 2,3-dimethylpyridine 1-oxide in concentrated sulfuric acid and then adding nitric acid while cooling. prepchem.com The reaction mixture is then heated to facilitate the nitration process. prepchem.com

A patented method describes the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide by mixing 2,3-dimethylpyridine-N-oxide with concentrated sulfuric acid and then adding a sulfuric acid solution of potassium nitrate. google.comgoogle.com This approach is reported to shorten reaction times and create a more environmentally friendly process by avoiding the generation of large quantities of nitric acid fumes. google.com

| Reactants | Reagents | Conditions | Product | Yield | Purity | Ref |

| 2,3-dimethylpyridine-N-oxide | Concentrated H₂SO₄, 65% HNO₃ | 90°C, 24 hours | 2,3-dimethyl-4-nitropyridine 1-oxide | Not specified | Not specified | prepchem.com |

| 2,3-dimethylpyridine-N-oxide | Concentrated H₂SO₄, KNO₃ | -10°C to 20°C (addition), 80°C to 120°C (reaction) | 2,3-dimethyl-4-nitropyridine 1-oxide | 90-92.3% | 99% | google.com |

| 2,3-dimethylpyridine-N-oxide | Concentrated H₂SO₄, 65% HNO₃ | 85°C to 90°C, 12 hours | 2,3-dimethyl-4-nitropyridine 1-oxide | 60.1% | 82% | google.com |

Role of N-Oxidation in Directing Further Functionalization

The N-oxide group plays a crucial role in directing the regioselectivity of subsequent functionalization reactions on the pyridine ring. researchgate.netbeilstein-journals.org The oxygen atom, being negatively charged, enhances the electrophilic character of the C2 and C4 positions of the pyridine ring, making them more susceptible to attack by nucleophiles. researchgate.netthieme-connect.de This activation is a key strategy for introducing a wide range of substituents at these positions. researchgate.net

For instance, pyridine N-oxides can be converted into 2-functionalized pyridines through the formation of pyridyl phosphonium (B103445) salts, which then act as 2-pyridyl nucleophile equivalents. acs.org This "umpolung" strategy allows for the selective C2 functionalization with electrophiles under mild conditions. acs.org Furthermore, the N-oxide group can act as an internal oxidant in some palladium-catalyzed reactions, facilitating C-H functionalization without the need for an external oxidant. mdpi.com This has been demonstrated in the alkenylation of quinoline (B57606) N-oxides. mdpi.com The N-oxide can also direct C-H activation to the C2 position in palladium-catalyzed arylations and alkenylations. acs.orgresearchgate.net

The versatility of N-oxides as precursors is highlighted by their use in synthesizing a variety of functionalized pyridines, including those with sulfur-containing groups and ureas. researchgate.netrsc.org The ability to selectively introduce functional groups at specific positions is a significant advantage in the synthesis of complex molecules. researchgate.net

Methodological Advancements and Efficiency Considerations in Synthesis

Continuous efforts are being made to improve the synthesis of nitropyridine derivatives by optimizing reaction conditions and developing more sustainable methods.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing the formation of byproducts. In the nitration of pyridine derivatives, key parameters include temperature, reaction time, and the ratio of reactants.

For the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide, a patented method using potassium nitrate in sulfuric acid highlights the importance of temperature control during the addition of the nitrating agent (-10°C to 20°C) and the subsequent reaction (80°C to 120°C). google.com This method reports high yields (up to 92.3%) and purity (99%). google.com In contrast, a conventional method using nitric acid and sulfuric acid reported a lower yield (60.1%) and purity (82%) after a 12-hour reaction at 85-90°C. google.com This suggests that the choice of nitrating agent and reaction conditions significantly impacts the efficiency of the synthesis.

Studies on the nitration of other pyridine derivatives have also shown that varying the concentration of nitric acid and the reaction temperature can help minimize the formation of di-nitrated byproducts. For instance, in the nitration of 3,5-dimethylpyridine, controlling the nitric acid concentration (65–90%) and temperature (0–25°C) is a strategy to optimize the yield of the desired mononitrated product.

The optimization of palladium-catalyzed C-H functionalization of pyridine N-oxides has also been a focus. For example, in the arylation of pyridine N-oxides, the choice of the palladium catalyst, oxidant, and additives significantly influences the outcome of the reaction. researchgate.net

Development of Greener Synthetic Routes and Reagent Selection

There is a growing emphasis on developing "green" synthetic methods that are more environmentally friendly. imist.ma This includes the use of less hazardous reagents, reducing waste, and improving atom economy. rsc.orgimist.ma

A significant advancement in the synthesis of nitropyridine derivatives is the use of potassium nitrate as a nitrating agent instead of nitric acid. google.com This method is described as more environmentally friendly because it reduces the emission of toxic nitrogen oxide fumes. google.com

The development of solvent-free and halide-free synthetic methods is another key aspect of green chemistry. For instance, a high-yielding, atom-economical synthesis of N,N-dialkyl-N'-pyridine-2-yl ureas has been developed from pyridine N-oxides and dialkylcyanamides without the use of a solvent. rsc.orgrsc.org

Furthermore, research into catalytic systems aims to improve efficiency and reduce waste. The use of catalysts allows for reactions to proceed under milder conditions and with higher selectivity, which aligns with the principles of green chemistry. nih.gov While not directly related to this compound, the broader field of pyridine chemistry is seeing advancements in areas like photocatalysis and the use of ionic liquids as reaction media, which could potentially be applied to create greener synthetic routes for this compound in the future. imist.macolab.ws

Chemical Reactivity and Mechanistic Studies of 2,3 Dimethyl 6 Nitropyridine

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, with reduction to the corresponding amino group being the most prominent.

Reductive Conversion to Aminopyridine Derivatives

The reduction of the nitro group in 2,3-Dimethyl-6-nitropyridine to yield 6-amino-2,3-dimethylpyridine is a fundamental transformation. This conversion is significant as aminopyridines are crucial building blocks in medicinal chemistry and materials science. Various established methods for the reduction of aromatic nitro compounds are applicable.

Catalytic hydrogenation is a highly efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com These methods are known for their high yields and clean reaction profiles. Alternatively, chemical reduction using metals in acidic media provides a classic and effective route. commonorganicchemistry.com Reagents such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid are commonly used for this purpose. commonorganicchemistry.comlibretexts.org The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule.

| Reagent/Catalyst | Conditions | General Applicability |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, solvent (e.g., Ethanol, Ethyl Acetate) | High efficiency for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| H₂/Raney Nickel | Hydrogen gas, solvent (e.g., Ethanol) | Effective alternative, useful when avoiding dehalogenation. commonorganicchemistry.com |

| Fe/Acid (e.g., Acetic Acid, HCl) | Reflux | Mild method, tolerant of many other functional groups. commonorganicchemistry.com |

| SnCl₂/Acid (e.g., HCl) | Concentrated acid, often with heating | Provides a mild reduction for nitro groups to amines. commonorganicchemistry.com |

Investigations into the Mechanism of Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov While the exact pathway can vary with the reducing agent and reaction conditions, a general mechanism is widely accepted.

The transformation typically occurs in successive two-electron steps. nih.gov

Nitro to Nitroso: The initial step involves the reduction of the nitro group (-NO₂) to a nitroso group (-NO).

Nitroso to Hydroxylamine: The nitroso intermediate is rapidly reduced further to a hydroxylamino derivative (-NHOH). This step is generally much faster than the initial reduction, making the nitroso intermediate difficult to isolate. nih.gov

Hydroxylamine to Amine: The final step is the reduction of the hydroxylamino group to the final amine (-NH₂).

This stepwise conversion from a potent electron-withdrawing group (-NO₂, Hammett constant σp = +0.78) to a strong electron-donating group (-NH₂, σp = -0.66) dramatically alters the electronic properties of the pyridine (B92270) ring. nih.gov

Nucleophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient, and this effect is greatly amplified by the presence of a strong electron-withdrawing nitro group. This electronic characteristic makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Substitution of the Nitro Group by Various Nucleophiles

In SNAr reactions, a nucleophile attacks the aromatic ring, displacing a leaving group. For this compound, the nitro group itself can serve as the leaving group, a reaction that is particularly effective with certain nucleophiles. The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is effectively delocalized by both the ring nitrogen and the nitro group, which stabilizes the complex and facilitates the reaction. wikipedia.org

A variety of nucleophiles can displace the nitro group. For instance, sulfur nucleophiles, such as thiols, have been shown to readily substitute the nitro group in nitropyridine systems under mild conditions, often in the presence of a base like potassium carbonate. nih.gov This provides a direct route to introduce thioether functionalities onto the pyridine core.

Reactivity of Halogenated Nitropyridine Analogues in Substitution

In SNAr reactions, the nature of the leaving group is a critical factor influencing the reaction rate. When comparing the reactivity of this compound with its halogenated analogues (e.g., 6-chloro-2,3-dimethylpyridine), the relative leaving group ability becomes important.

For activated aromatic systems, the typical order of leaving group ability for halogens is F > Cl ≈ Br > I. nih.gov The nitro group is also an effective leaving group, often comparable to or better than chlorine and bromine. The high reactivity of fluorine as a leaving group is attributed to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex. The reactivity order depends on the balance between the ability of the leaving group to activate the ring for nucleophilic attack and its ability to detach from the ring.

| Leaving Group (at C6) | General SNAr Reactivity Order | Key Factor |

|---|---|---|

| -F | Very High | High electronegativity strongly activates the ring for attack. nih.gov |

| -NO₂ | High | Strong electron-withdrawing nature activates the ring. nih.gov |

| -Cl | Moderate | Good balance of ring activation and leaving group ability. nih.gov |

| -Br | Moderate | Similar to chlorine in reactivity. nih.gov |

| -I | Lower | Weaker C-I bond but less ring activation. nih.gov |

Stereoelectronic Effects on Regioselectivity and Reaction Rates

Stereoelectronic effects play a crucial role in determining the outcome of SNAr reactions on substituted pyridines. In this compound, the regioselectivity of nucleophilic attack is overwhelmingly directed at the C6 position, which bears the nitro leaving group.

Electronic Effects: The primary driving force for this regioselectivity is electronic. The pyridine nitrogen and the C6-nitro group are both strongly electron-withdrawing. They work in concert to significantly lower the electron density at the C6 position, making it highly electrophilic and susceptible to nucleophilic attack. Furthermore, they effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy for the reaction. wikipedia.orglibretexts.org

Steric Effects: The two methyl groups at the C2 and C3 positions exert a steric influence. While they are weakly electron-donating, their primary role is to sterically hinder the adjacent positions. This steric hindrance further disfavors nucleophilic attack at other positions on the ring, reinforcing the electronically favored attack at the C6 position. The reaction rate may be slightly modulated by the steric bulk of the methyl groups compared to an unsubstituted nitropyridine, but the regioselectivity remains firmly controlled by the powerful electronic effects of the nitro group and the ring nitrogen.

Reactions Involving the Methyl Substituents

The methyl groups at the C2 and C3 positions of the pyridine ring are potential sites for various chemical transformations, including oxidation and radical functionalization.

The pyridine ring in this compound can be selectively oxidized to its corresponding N-oxide. This transformation is a common strategy in the functionalization of pyridines, as the N-oxide group can modify the reactivity of the ring and its substituents. For instance, the oxidation of related 2-methyl-3-nitropyridine (B124571) derivatives has been successfully achieved using a hydrogen peroxide-urea complex in the presence of trifluoroacetic anhydride (B1165640). nih.gov This method provides a pathway to pyridine N-oxides, which are important intermediates in pharmaceutical synthesis. google.compatsnap.com The N-oxide can activate adjacent methyl groups for further reactions or alter the electronic properties of the heterocyclic system.

A general procedure for the N-oxidation of substituted 2-methyl-3-nitropyridines involves treating the starting material with a urea-hydrogen peroxide complex, a stable and safe source of H₂O₂, and trifluoroacetic anhydride in a solvent like dichloromethane. nih.gov

Table 1: Reagents for N-Oxidation of Substituted Nitropyridines

| Reagent | Role | Reference |

| Urea-Hydrogen Peroxide (UHP) | Oxidizing Agent | nih.gov |

| Trifluoroacetic Anhydride | Activator | nih.gov |

| Dichloromethane | Solvent | nih.gov |

| Sulfuric Acid / Nitric Acid | Nitrating and Oxidizing Agent | google.com |

The methyl groups of this compound can be functionalized through radical pathways, a process of significant interest for creating new carbon-carbon or carbon-heteroatom bonds. Visible-light-mediated photoredox catalysis offers a modern and selective method for such transformations. acs.org This approach can generate an α-amino radical from a methyl group attached to a nitrogen-containing ring through a highly selective hydrogen atom abstraction (HAA) process. acs.org

In a related system, a photoredox catalyst, upon activation by visible light, facilitates a polarity-matched HAA from an N6-methyl group, generating a radical intermediate. This radical can then be trapped by other reagents present in the reaction mixture. Nitropyridines themselves can play a crucial role in these catalytic cycles, for example, by acting as oxidative quenchers to prevent unwanted side reactions like oxidative damage to other sensitive parts of the molecule. acs.org This methodology demonstrates the potential for selectively modifying one of the methyl groups on this compound to introduce new functional groups.

Table 2: Components in a Relevant Photoredox Catalysis System

| Component | Example/Function | Relevance | Reference |

| Photocatalyst | Metallophotocatalyst | Absorbs visible light to initiate the reaction | acs.org |

| Hydrogen Atom Abstractor | Tertiary Amine | Selectively removes a hydrogen atom from the methyl group | acs.org |

| Oxidative Quencher | 3-Nitropyridine (B142982) | Prevents catalyst-induced damage to the substrate | acs.org |

| Radical Trap | Nitrosopyridine | Reacts with the generated methyl radical to form a stable product | acs.org |

Intramolecular Rearrangements and Cyclization Reactions

The arrangement of substituents on the this compound ring allows for intramolecular reactions, leading to complex molecular architectures.

The introduction of a nitro group onto a pyridine ring can sometimes proceed through a mechanism involving the rearrangement of an N-nitro pyridinium (B92312) intermediate. Studies on the nitration of pyridine with dinitrogen pentoxide suggest that the reaction forms an N-nitro pyridinium nitrate (B79036). ntnu.no This intermediate can then undergo a rearrangement where the nitro group migrates from the nitrogen atom to a carbon atom on the ring. This migration is believed to occur via a google.comresearchgate.net sigmatropic shift, resulting in the formation of a dihydropyridine (B1217469) intermediate, which subsequently eliminates to yield the final 3-nitropyridine product. ntnu.no While this mechanism has been studied for the nitration of unsubstituted pyridine, similar rearrangements could be relevant in the synthesis or reactions of substituted nitropyridines like this compound.

The reactive sites on this compound make it a potential precursor for synthesizing fused polycyclic heterocyclic systems. The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions or be reduced to an amino group, which can then participate in cyclization. For example, nitro-substituted pyridines can react with various nucleophiles to form stable adducts, which can be precursors to fused systems. researchgate.net

Furthermore, the synthesis of fused N-oxide compounds, such as 1,2,3-triazine-3-oxides, has been achieved through the cyclization of ortho-substituted amino and nitroso precursors on a heterocyclic ring. mdpi.com A general strategy involves the diazotization of an amino group followed by intramolecular cyclization. In the context of this compound, a hypothetical pathway could involve the reduction of the nitro group to an amine, followed by functionalization of an adjacent methyl group, creating the necessary precursors for an intramolecular condensation or cyclization reaction to form a fused bicyclic system. mdpi.comnih.gov

Photoinduced and Redox Chemistry of the Compound

The electronic properties of this compound, conferred by the electron-withdrawing nitro group and the pyridine nucleus, make it active in photoinduced and redox processes. As seen in visible-light-mediated photoredox catalysis, nitropyridine derivatives can serve as crucial components in orchestrating complex chemical transformations. acs.org

In these catalytic cycles, the nitropyridine can function as an oxidative quencher. This prevents the excited state of the photoredox catalyst from engaging in undesirable side reactions, such as causing oxidative damage to the substrate. acs.org By accepting an electron from the excited catalyst, the nitropyridine helps maintain the integrity of the catalytic cycle and improves the selectivity of the desired radical functionalization reaction. This role highlights the potential of this compound to act as a redox-active modulator in photochemical reactions.

Electron Transfer Processes and Radical Anion Formation

The chemical reactivity of this compound is significantly influenced by its electron-deficient nature, a consequence of the strong electron-withdrawing nitro group on the pyridine ring. This electronic characteristic facilitates electron transfer processes, leading to the formation of a radical anion. This section explores the mechanistic aspects of this transformation, drawing upon studies of related nitropyridine compounds to elucidate the behavior of this compound.

The acceptance of an electron into the lowest unoccupied molecular orbital (LUMO) of the molecule is the primary step in the formation of the radical anion. This process can be initiated through various methods, including electrochemical reduction or reaction with a chemical reducing agent. The general reaction can be represented as:

This compound + e⁻ → [this compound]•⁻

The resulting radical anion, [this compound]•⁻, is a species with an unpaired electron. The stability and reactivity of this radical anion are dictated by the distribution of the spin density across the molecule. In nitropyridine radical anions, the majority of the spin density is localized on the nitro group and the nitrogen atom of the pyridine ring. Electron spin resonance (ESR) spectroscopy is a powerful technique for probing the distribution of this unpaired electron. Although specific ESR data for the this compound radical anion is not documented, studies on similar compounds, such as the 3,5-lutidine radical anion, have provided hyperfine coupling constants that reveal the extent of electron delocalization.

The formation of the radical anion is a critical first step in many reactions of nitropyridines, including nucleophilic aromatic substitution and various coupling reactions. The increased electron density on the aromatic ring in the radical anion state can facilitate subsequent chemical transformations.

To provide a quantitative perspective, the following table presents representative electrochemical data for related pyridine derivatives, which can be used to approximate the behavior of this compound.

| Compound | Reduction Potential (E½ vs. SCE) | Method | Solvent |

| Pyridine | -2.63 V | Polarography | Acetonitrile |

| 3-Nitropyridine | -1.15 V | Cyclic Voltammetry | Acetonitrile |

| 4-Nitropyridine | -0.98 V | Cyclic Voltammetry | Acetonitrile |

| 3,5-Lutidine | Not readily reduced | - | - |

Note: The data in this table is for illustrative purposes and represents values for related compounds. Specific experimental values for this compound are not available in the cited literature.

The significant shift to less negative potentials for the nitropyridines compared to pyridine underscores the profound effect of the nitro group in facilitating electron transfer. The position of the nitro group also influences the reduction potential, with the 4-nitro isomer being easier to reduce than the 3-nitro isomer. Based on these trends, the reduction potential for this compound is expected to be in a similar range to other nitropyridines, with the methyl substituents causing a slight shift to more negative values.

Theoretical and Computational Investigations of 2,3 Dimethyl 6 Nitropyridine

Quantum Chemical Calculations for Molecular Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its conformational flexibility.

Density Functional Theory (DFT) is a robust computational method used to predict the geometric structure of molecules. For 2,3-Dimethyl-6-nitropyridine, geometry optimization would be performed to find the lowest energy structure, corresponding to the most stable arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is scarce, theoretical calculations for similar substituted pyridines have shown good agreement with experimental results when using appropriate functionals and basis sets, such as B3LYP/6-311G(d,p).

Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | ~1.40 Å |

| C6-N(nitro) | ~1.45 Å | |

| N(nitro)-O | ~1.22 Å | |

| Bond Angle | C2-C3-C4 | ~120° |

| C5-C6-N(nitro) | ~118° | |

| Dihedral Angle | C5-C6-N-O | ~180° (for a planar nitro group) |

Conformational analysis involves exploring the different spatial arrangements of a molecule, known as conformers, and their relative energies. For this compound, the primary source of conformational flexibility would be the rotation around the C-N bond connecting the nitro group to the pyridine (B92270) ring, as well as the rotation of the methyl groups. A potential energy surface (PES) can be generated by systematically changing these dihedral angles and calculating the energy at each point. This surface reveals the energy barriers between different conformers and identifies the most stable conformations. For molecules with nitro groups attached to aromatic rings, the planarity of the nitro group with respect to the ring is a key factor in determining stability, as it can influence electronic delocalization.

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide valuable descriptors that help in understanding and predicting this behavior.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For nitropyridine derivatives, the presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine.

Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -7.0 eV |

| LUMO | ~ -2.5 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red-colored regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue-colored regions indicate electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, making these sites potential targets for electrophiles. Conversely, the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing nitro group, would exhibit a more positive potential.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local reactivity descriptors, often derived from Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these descriptors would quantify the reactivity trends suggested by the MEP map, highlighting the specific atoms most likely to participate in chemical reactions.

Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | ~ 4.75 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | ~ 2.25 eV |

| Chemical Softness (S) | 1/(2η) | ~ 0.22 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/ (2η) | ~ 5.01 eV |

Computational Elucidation of Reaction Mechanisms

Density Functional Theory (DFT) and other quantum chemical methods are widely used to model chemical reactions, providing detailed information about the transition from reactants to products.

The synthesis of this compound typically involves the electrophilic nitration of 2,3-dimethylpyridine. Computationally, this mechanism is investigated by locating and characterizing the high-energy transition state structures that connect reactants, intermediates, and products. The nitration of an aromatic ring, such as the pyridine ring, proceeds via the formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich ring. libretexts.org

For the nitration of 2,3-dimethylpyridine, computational models would identify the transition state for the attack of the nitronium ion on the pyridine ring, leading to the formation of an intermediate known as a sigma complex or arenium ion. The structure of this transition state is characterized by the partial formation of a C-N bond between a ring carbon and the nitro group. The presence of the two methyl groups on the pyridine ring influences the regioselectivity of the nitration, directing the incoming nitro group. Theoretical calculations on similar molecules, like dimethyl-nitropyridine N-oxides, have successfully used DFT methods to determine transition state geometries. researchgate.netnih.gov

The key features of a transition state calculation for this reaction would include:

Geometry Optimization: Identifying the lowest energy pathway and the highest point along it.

Frequency Analysis: A true transition state is confirmed by the presence of a single imaginary frequency in its computed vibrational spectrum, corresponding to the motion along the reaction coordinate (e.g., the C-N bond formation).

These computational characterizations are crucial for understanding why the nitro group is directed to the 6-position and for analyzing the electronic effects of the methyl substituents on the reaction pathway.

Reaction coordinate analysis, also known as mapping the potential energy surface, provides a profile of the energy changes as reactants are converted into products. This analysis computationally maps the energy of the system along the pathway of the reaction, passing through the transition state. The highest point on this path represents the activation energy (energy barrier), a critical factor determining the reaction rate.

For the formation of this compound, the energy profile would show the relative energies of the reactants (2,3-dimethylpyridine and the nitrating agent), the transition state for the electrophilic attack, the sigma complex intermediate, and the final product. Computational studies on nitropyridine derivatives using DFT have been employed to calculate these thermodynamic properties. researchgate.net While specific energy barrier values for the nitration of 2,3-dimethylpyridine are not detailed in the available literature, the methodology allows for their precise calculation.

A representative table summarizing the type of data obtained from a reaction coordinate analysis is shown below. The values represent the change in energy relative to the reactants.

| Species/State | Description | Calculated Relative Energy (kJ/mol) |

| Reactants | 2,3-dimethylpyridine + Nitrating Agent | 0 (Reference) |

| Transition State 1 | C-N bond formation for NO₂ attack | Data not available in literature |

| Intermediate | Sigma Complex (Arenium Ion) | Data not available in literature |

| Transition State 2 | Proton removal to restore aromaticity | Data not available in literature |

| Products | This compound + Byproducts | Data not available in literature |

| Table 1: Illustrative data structure for a reaction coordinate analysis. Specific computational values for this compound synthesis are not presently available in published literature. |

Prediction and Correlation of Spectroscopic Data

Computational methods are highly effective in predicting spectroscopic properties, which can be used to confirm the identity and structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure determination. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy. The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed using DFT. Computational studies on related substituted pyridine N-oxides have successfully employed GIAO/DFT methods to calculate ¹³C chemical shifts. researchgate.net

For this compound, these calculations would involve:

Optimizing the molecule's three-dimensional geometry at a selected level of theory (e.g., B3LYP/6-311G(d,p)).

Performing a GIAO calculation on the optimized structure to determine the magnetic shielding tensors for each nucleus.

Referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts in parts per million (ppm).

The predicted shifts can then be compared with experimental data to confirm structural assignments. This is particularly useful for distinguishing between possible isomers.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | Data not available in literature | Data not available in literature |

| C3-CH₃ | Data not available in literature | Data not available in literature |

| C2 | - | Data not available in literature |

| C3 | - | Data not available in literature |

| C4 | Data not available in literature | Data not available in literature |

| C5 | Data not available in literature | Data not available in literature |

| C6 | - | Data not available in literature |

| Table 2: Illustrative table for predicted NMR chemical shifts of this compound. Specific computational values are not available in the cited literature but would be generated by GIAO/DFT calculations. |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational chemistry can simulate these spectra by calculating the harmonic vibrational frequencies. DFT calculations are routinely used for this purpose. Studies on various nitropyridine derivatives have demonstrated that theoretical vibrational spectra show good agreement with experimental results. redalyc.org

The computational process involves a frequency calculation on the optimized geometry of this compound. This analysis yields a set of vibrational modes, each with a specific frequency (in cm⁻¹) and intensity. These modes correspond to specific bond stretches, bends, and torsions within the molecule. For example, characteristic frequencies would be expected for the C-H stretches of the methyl groups and aromatic ring, the C=C and C=N ring stretches, and the symmetric and asymmetric stretches of the NO₂ group. Often, calculated frequencies are scaled by an empirical factor to correct for anharmonicity and other approximations in the theoretical model. redalyc.org

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν₁ | NO₂ Asymmetric Stretch | Data not available in literature |

| ν₂ | NO₂ Symmetric Stretch | Data not available in literature |

| ν₃ | Aromatic C-H Stretch | Data not available in literature |

| ν₄ | CH₃ Asymmetric Stretch | Data not available in literature |

| ν₅ | CH₃ Symmetric Stretch | Data not available in literature |

| ν₆ | Pyridine Ring Breathing | Data not available in literature |

| ν₇ | C-N Stretch | Data not available in literature |

| Table 3: Illustrative table of major predicted vibrational frequencies for this compound. Specific computational values are not available in the cited literature. |

Advanced Computational Models

While DFT with functionals like B3LYP provides a robust balance of accuracy and computational cost, more advanced models can offer higher fidelity. For reaction mechanisms, multi-reference methods may be employed if the electronic structure is complex. For spectroscopic predictions, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate results, albeit at a significantly higher computational expense.

Furthermore, the field is increasingly leveraging machine learning (ML) models trained on large datasets of experimental and high-level computational data. These ML models can predict properties like NMR chemical shifts with an accuracy that can rival or even exceed that of traditional quantum chemical methods for certain classes of molecules, and at a fraction of the computational cost.

Atoms in Molecule (AIM) Analysis for Intramolecular Interactions

Disclaimer: Extensive literature searches did not yield specific Atoms in Molecule (AIM) analysis studies focused on this compound. The following discussion is based on the principles of AIM theory and findings from studies on related nitroaromatic and substituted pyridine compounds to hypothesize the nature of intramolecular interactions within the target molecule.

One of the key interactions expected in this molecule is a potential intramolecular hydrogen bond of the C-H···O type. This could occur between a hydrogen atom of one of the methyl groups (at position 2 or 3) and an oxygen atom of the nitro group (at position 6). The presence and strength of such an interaction can be confirmed by locating a bond critical point (BCP) between the hydrogen and oxygen atoms.

The properties at the BCP are indicative of the nature of the interaction. For a weak hydrogen bond, one would expect a low electron density (ρ) and a positive Laplacian of the electron density (∇²ρ). The positive Laplacian signifies a depletion of electron density at the BCP, which is characteristic of closed-shell interactions, including hydrogen bonds.

Table 1: Hypothetical AIM Parameters for a C-H···O Intramolecular Interaction in a Dimethyl-Nitropyridine Derivative

| Topological Parameter | Value (atomic units) | Interpretation |

| Electron Density (ρ) | 0.015 | Low electron density, indicative of a weak interaction. |

| Laplacian of Electron Density (∇²ρ) | +0.045 | Positive value, characteristic of a closed-shell interaction (hydrogen bond). |

| Total Electron Energy Density (H) | +0.001 | Slightly positive, typical for weak stabilizing interactions. |

| Potential Energy Density (V) | -0.012 | Negative value, indicating a stabilizing potential energy contribution. |

| Kinetic Energy Density (G) | 0.013 | Positive value, as expected for kinetic energy. |

This table presents hypothetical yet representative data for a weak C-H···O intramolecular hydrogen bond in a molecule structurally similar to this compound, based on general findings for such interactions in other organic molecules.

The AIM analysis would further allow for the quantification of the energy of this interaction through empirical correlations that relate the potential energy density at the BCP to the bond energy. Such an analysis would provide valuable insights into the conformational preferences of the methyl and nitro groups in this compound.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Attributes

Disclaimer: Specific Quantitative Structure-Property Relationship (QSPR) models for this compound were not found in the reviewed scientific literature. The following section describes the principles of QSPR and presents a hypothetical model based on studies of a broader class of nitroaromatic and substituted pyridine compounds.

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. nih.gov These models are valuable for predicting the properties of new or untested compounds, thereby saving time and resources in experimental work. For a molecule like this compound, a QSPR model could be developed to predict various chemical attributes such as boiling point, solubility, or reactivity.

A typical QSPR study involves the calculation of a set of molecular descriptors that numerically represent the chemical structure. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. nih.gov For nitroaromatic compounds, relevant descriptors often include those related to the electronic properties of the nitro group, molecular size, and shape. nih.gov

A multilinear regression analysis is then commonly employed to build a model that correlates a selection of these descriptors with an experimental property. The quality of a QSPR model is assessed by statistical parameters such as the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which assesses the predictive ability of the model. researchgate.net

Table 2: Hypothetical QSPR Model for Predicting the Octanol-Water Partition Coefficient (logP) of Substituted Nitropyridines

| Molecular Descriptor | Coefficient | Description |

| Molecular Weight (MW) | 0.015 | A measure of the molecule's size. |

| Dipole Moment (μ) | -0.250 | Represents the polarity of the molecule. |

| Energy of the Highest Occupied Molecular Orbital (E-HOMO) | -0.120 | Relates to the electron-donating ability of the molecule. |

| Surface Area (SA) | 0.005 | Describes the accessible surface of the molecule. |

| Model Statistics | Value | Interpretation |

| Correlation Coefficient (R²) | 0.92 | A good fit of the model to the training data. |

| Cross-validation Coefficient (Q²) | 0.85 | Good predictive power of the model. |

This table presents a hypothetical QSPR model for predicting the logP of a series of substituted nitropyridines, including compounds structurally related to this compound. The descriptors and coefficients are chosen to be representative of trends observed in QSPR studies of similar compounds.

Advanced Applications and Role As a Research Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The utility of a chemical compound as a building block is demonstrated by its incorporation into larger, more complex molecular structures through defined reaction pathways.

Role in Multi-Step Reaction Sequences

The transformation of substituents on the pyridine (B92270) ring is a cornerstone of multi-step organic synthesis. For related isomers, such as 2,3-dimethyl-4-nitropyridine-N-oxide, their role as crucial intermediates in the synthesis of pharmaceutical compounds is well-established. This highlights the potential of the nitropyridine framework in complex syntheses. Nevertheless, specific, documented multi-step reaction sequences that begin with or utilize 2,3-Dimethyl-6-nitropyridine to produce target molecules of significant complexity are not detailed in the available research.

Contribution to Materials Science Research

The exploration of organic molecules for applications in materials science often focuses on their unique electronic and photophysical properties.

Exploration in Organic Optical Materials and Chromophores

Organic compounds with extended π-conjugated systems, often incorporating electron-donating and electron-withdrawing groups, are frequently investigated for their chromophoric properties and potential use in optical materials. While the general structure of a nitropyridine contains elements conducive to such properties, there is a lack of specific research articles detailing the investigation or application of this compound within the field of organic optical materials or as a core component of novel chromophores.

Investigation for Non-linear Optical Properties (e.g., Second-Harmonic Generation)

Non-linear optical (NLO) properties are a key area of materials science research, with applications in photonics and optoelectronics. Molecules possessing a significant hyperpolarizability, often arising from a non-centrosymmetric structure with strong donor-acceptor character, are candidates for NLO materials. Certain pyridine derivatives have been studied for these properties, including for second-harmonic generation (SHG). However, the scientific literature lacks specific studies that have measured, calculated, or otherwise investigated the non-linear optical properties of this compound.

Role in Coordination Chemistry and Ligand Design

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. The nature and position of substituents on the ring can modulate the electronic properties and steric profile of the ligand, influencing the structure and reactivity of the resulting metal complex. While the coordination chemistry of pyridine and its many derivatives is a vast and well-documented field, specific research focusing on the use of this compound as a ligand in the design and synthesis of coordination complexes is not found in the reviewed literature. Studies on isomeric nitropyridines have been published, but this information cannot be directly extrapolated to the 2,3-dimethyl-6-nitro isomer.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using nitropyridine derivatives is a significant area of research in coordination chemistry. Although specific studies detailing the synthesis of metal complexes with this compound as a ligand are not extensively documented in publicly available literature, the behavior of its isomers provides valuable insight into its potential.

For example, a related compound, 2,6-dimethyl-4-nitropyridine (B1587124) (dmnp), has been successfully used to synthesize palladium(II) complexes. nih.gov In a typical synthesis, mononuclear [Pd(dmnp)₂Cl₂] and dinuclear [Pd₂(dmnp)₂Cl₄] complexes were prepared. nih.gov The characterization of these complexes involved a range of analytical techniques, including:

Chemical and chromatographic analyses

Mass spectrometry (MS)

Conductometric measurements

Infrared (IR) spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) nih.gov

Furthermore, the precise molecular structure of the ligand and the mononuclear complex was determined using three-dimensional X-ray crystallography, providing definitive proof of the complex's formation and geometry. nih.gov This comprehensive approach to characterization is standard for newly synthesized coordination compounds and would be applicable to complexes derived from this compound.

Study of Ligand-Metal Interactions and Complex Geometry

The study of how a ligand binds to a metal and the resulting three-dimensional shape of the complex is fundamental to understanding its properties. For the palladium(II) complex with the isomeric ligand 2,6-dimethyl-4-nitropyridine, trans-[Pd(dmnp)₂Cl₂], X-ray crystallography revealed significant details about its structure. nih.gov

In the crystal structure, the palladium atom is centrally located and is four-coordinated by two pyridine nitrogen atoms and two chlorine atoms, all lying in the same plane (square-planar geometry). nih.gov The two chlorine atoms are in a trans position to each other. The palladium atom acts as a center of inversion. nih.gov The two pyridine rings of the ligands are parallel to each other but are twisted significantly out of the coordination plane defined by the palladium and the four coordinating atoms by approximately 88.5 degrees. nih.gov

Key structural parameters, such as bond lengths and angles, provide a quantitative description of the ligand-metal interaction.

Interactive Table: Selected Crystallographic Data for trans-[Pd(2,6-dimethyl-4-nitropyridine)₂Cl₂]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Pd-N bond distance (Å) | 2.033(2) |

| Pd-Cl bond distance (Å) | 2.311(1) |

| Pyridine twist angle (°) | ~88.5 |

Data sourced from a study on the isomeric complex containing 2,6-dimethyl-4-nitropyridine. nih.gov

This detailed structural analysis of a closely related isomer suggests that this compound would also coordinate to metal centers through its pyridine nitrogen atom, with the methyl and nitro groups influencing the electronic properties and steric environment of the resulting complex.

Development of Novel Synthetic Methodologies

The utility of a chemical compound is often demonstrated by its ability to facilitate the creation of new chemical bonds, which is a cornerstone of synthetic chemistry.

Facilitating Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations

Based on available scientific literature, the direct role of this compound as a catalyst or reagent to facilitate novel carbon-carbon or carbon-heteroatom bond formations is not well-documented. While the field of organic synthesis actively explores new methods for creating these crucial bonds, the application of this specific compound in such methodologies has not been a prominent area of research. nih.govresearcher.lifenih.gov Its primary role appears to be as a building block or intermediate in the synthesis of more complex molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dimethyl-6-nitropyridine, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves nitration of 2,3-dimethylpyridine. Key variables include temperature control (0–5°C to minimize side reactions) and choice of nitrating agents (e.g., HNO₃/H₂SO₄ mixed acid). Yields can be enhanced by slow addition of reagents to avoid local overheating, followed by quenching in ice. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC with UV visualization .

Q. What challenges arise in purifying this compound, and how are they addressed?

- Methodological Answer : Common impurities include unreacted starting materials, di-nitrated byproducts, and oxidation derivatives. Solvent selection is crucial: polar aprotic solvents (e.g., DCM) help dissolve intermediates, while fractional crystallization isolates the target compound. Advanced techniques like preparative HPLC (C18 column, acetonitrile/water mobile phase) improve resolution. Purity validation via GC-MS or HPLC-UV (≥95% purity threshold) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) identifies methyl groups (δ ~2.5 ppm, singlet) and aromatic protons (δ ~8.5 ppm, deshielded by nitro group). ¹³C NMR confirms nitration at C6 (δ ~148 ppm for NO₂-bearing carbon).

- IR : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and symmetric stretch (~1350 cm⁻¹).

- Mass Spec : Molecular ion peak at m/z 168 (C₇H₈N₂O₂⁺) with fragmentation patterns (e.g., loss of NO₂ group, m/z 122). Cross-validate with high-resolution MS .

Advanced Research Questions

Q. How can regioselectivity in the nitration of 2,3-dimethylpyridine be controlled to favor the 6-nitro isomer?

- Methodological Answer : Nitration at C6 is influenced by steric and electronic factors. The methyl groups at C2/C3 direct electrophilic attack to the less hindered C5/C6 positions. Using dilute HNO₃ at low temperatures minimizes over-nitration. Computational modeling (DFT calculations) predicts charge distribution and transition states to rationalize regioselectivity. Experimental validation via competitive reactions with deuterated analogs or kinetic studies is advised .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve:

- Thermal Analysis : TGA/DSC to assess decomposition temperatures (typically >200°C).

- pH Stability : Incubate in buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy. Nitro groups are prone to reduction under acidic conditions (pH <3) or in the presence of reducing agents.

- Light Sensitivity : Conduct photostability tests (ICH Q1B guidelines) using UV irradiation .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Solvent effects (PCM model) and transition state analysis (NEB method) predict activation barriers. Compare with experimental kinetic data (e.g., reaction with amines or thiols) to validate computational insights .

Q. How should researchers resolve contradictory spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from impurities, tautomerism, or solvent effects. Strategies include:

- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering).

- 2D NMR (COSY, NOESY) : Elucidate coupling networks and spatial proximity of protons.

- Isotopic Labeling : Synthesize deuterated analogs to simplify spectra.

- X-ray Crystallography : Confirm molecular structure unambiguously .

Q. What methodologies identify and quantify byproducts in this compound synthesis?

- Methodological Answer :

- LC-MS/MS : Detect trace byproducts (e.g., di-nitrated isomers) with MRM (multiple reaction monitoring).

- Isolation via Prep-TLC : Characterize unknown impurities using HRMS and ¹H NMR.

- Kinetic Profiling : Monitor byproduct formation rates under varying conditions to optimize reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.